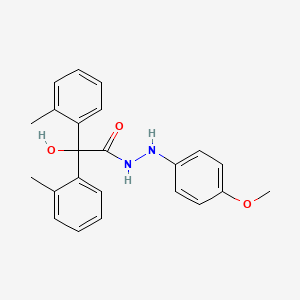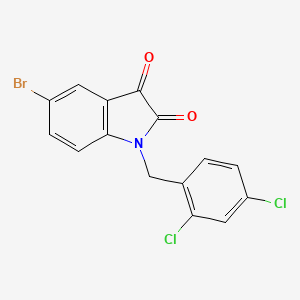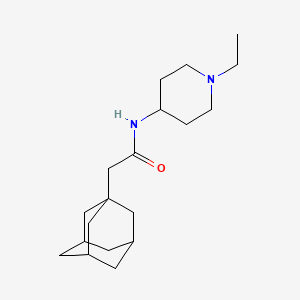![molecular formula C17H13BrN4O3S3 B4600318 4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4600318.png)
4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide
説明
4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide is a useful research compound. Its molecular formula is C17H13BrN4O3S3 and its molecular weight is 497.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.93332 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Compounds structurally related to 4-bromo-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide have been synthesized and characterized for their potential applications in medicinal chemistry. For instance, a study by Saeed et al. (2010) involved the synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, providing insights into its crystal structure through single-crystal X-ray diffraction data. This compound exhibited a strong intramolecular hydrogen bond, suggesting a specific structural feature that could influence its biological activity (Saeed, Rashid, Bhatti, & Jones, 2010).
Anticancer Activity
One of the primary scientific applications of these compounds is in the exploration of their anticancer properties. A derivative synthesized from indapamide showed proapoptotic activity on melanoma cell lines, demonstrating its potential as an anticancer agent. This compound inhibited several human carbonic anhydrase isoforms with IC50 values ranging between 0.72 and 1.60 µM, indicating a promising avenue for cancer therapy (Yılmaz et al., 2015).
Antimicrobial and Antifungal Applications
Compounds with a similar structure have been investigated for their antimicrobial activities. El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole with antimicrobial properties. These studies highlight the potential use of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Photosensitizing Properties
The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups have been explored for their photosensitizing properties, particularly for photodynamic therapy applications in cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Carbonic Anhydrases
The inhibition of carbonic anhydrase enzymes by such compounds is a significant area of study, given its implications in various physiological and pathological processes. Studies have shown that derivatives of this compound and related molecules can act as potent inhibitors of human carbonic anhydrase isoforms, offering potential therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Abdoli et al., 2017).
特性
IUPAC Name |
4-bromo-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S3/c18-12-3-1-11(2-4-12)15(23)21-16(26)20-13-5-7-14(8-6-13)28(24,25)22-17-19-9-10-27-17/h1-10H,(H,19,22)(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUODSYNAWBMJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4600241.png)
![2-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B4600243.png)



![4-[(4-benzylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4600275.png)
![2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4600282.png)
![N-{2-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4600293.png)
![5-benzyl-1-methyl-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4600298.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4600335.png)
![2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4600346.png)
![ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-(4-thiomorpholinylmethyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4600354.png)

